2-Nitroacridine
Overview
Description
2-Nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound, specifically, has been studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to intercalate with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroacridine typically involves the nitration of acridine. One common method is the reaction of acridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the acridine ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Aminoacridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation: Oxidized acridine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its ability to intercalate with DNA, making it a useful tool in molecular biology research.
Medicine: Investigated for its anti-cancer properties, particularly in targeting DNA and related enzymes.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The primary mechanism by which 2-Nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the function of DNA-related enzymes such as topoisomerases. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Acridine: The parent compound, known for its wide range of biological activities.
9-Aminoacridine: Another derivative with significant anti-cancer properties.
Quinacrine: A well-known anti-malarial drug that also exhibits anti-cancer activity
Comparison: 2-Nitroacridine is unique due to its nitro group, which enhances its ability to intercalate with DNA and its potential for further chemical modifications. Compared to 9-Aminoacridine and Quinacrine, this compound has shown distinct properties in terms of its reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-nitroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPQAGMSICPBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305402 | |
Record name | 2-Nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29808-81-9 | |
Record name | NSC170669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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